3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
Description
3-(3-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one (CAS: 1206969-12-1, MFCD14585313) is a heterocyclic compound featuring a 1,2,4-thiadiazol-5(4H)-one core substituted with a 3-chlorophenyl group at the 3-position. This compound belongs to the 1,2,4-thiadiazole family, known for diverse pharmacological activities, including antiparasitic and enzyme inhibitory properties . Its structure combines a sulfur-containing heterocycle with a chlorinated aromatic ring, which influences its physicochemical and biological behavior.
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
InChI Key |
FDVVTENPZCGJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NSC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 3-chlorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its potential anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazol-5(4H)-one Derivatives
3,4-Dimethyl-1,2,4-thiadiazol-5(4H)-one (CAS: 64671-65-4)
- Core Structure : 1,2,4-thiadiazol-5(4H)-one.
- Substituents : Methyl groups at positions 3 and 3.
- Key Differences : The absence of an aromatic substituent reduces lipophilicity compared to the 3-chlorophenyl analog. This compound lacks reported biological activity, highlighting the importance of the chlorophenyl group in target binding .
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS: 19922-07-7)
- Core Structure : 1,2,4-thiadiazol-5-amine.
- Substituents : 4-Chlorophenyl group.
- Key Differences: The substitution at the 4-position of the phenyl ring may alter steric interactions compared to the 3-chlorophenyl isomer.
Triazole and Quinazolinone Derivatives
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 26028-65-9)
- Core Structure : 1,2,4-triazole.
- Substituents : 4-Chlorophenyl and thiol groups.
- Biological Activity : Triazole derivatives often exhibit antifungal and anti-inflammatory properties. The thiol group may enhance metal-binding capacity, differing from the thiadiazolone’s sulfur-oxygen interactions .
1-Substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones
- Core Structure: Triazoloquinazolinone.
- Substituents : 3-Chlorophenyl and variable alkyl/chloro groups.
- Synthesis : Prepared via nucleophilic displacement and cyclization with yields of 80–85%, similar to thiadiazolone syntheses. These compounds show potent antihistamine activity, contrasting with the antiparasitic focus of thiadiazolones .
Antiparasitic Activity
- 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: Acts as a selective inhibitor of Trypanosoma cruzi triosephosphate isomerase (TcTIM), a target for Chagas disease treatment. Biochemical studies confirm its mechanism involves enzyme interaction via the thiadiazolone core and chlorophenyl substituent .
Physicochemical and Structural Insights
Substituent Effects
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to 4-substituted analogs, improving membrane permeability and target binding .
- Heterocyclic Core : Thiadiazolones engage in hydrogen bonding via the carbonyl and sulfur atoms, while triazoles rely on nitrogen-based interactions. This difference impacts enzyme selectivity and potency .
Data Table: Key Comparative Properties
Biological Activity
3-(3-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound belonging to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the 3-chlorophenyl group enhances its electronic characteristics, making it a candidate for various therapeutic applications.
The structural formula of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one can be represented as follows:
This compound features a thiadiazole ring that contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes. Studies have shown that this compound can effectively inhibit various bacterial strains and fungi, including Candida albicans.
Table 1: Antimicrobial Activity of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Antifungal Activity
The antifungal properties of this compound have been explored extensively. In vitro studies demonstrate its efficacy against various fungal pathogens. The compound's interaction with fungal cell membranes is believed to be a critical factor in its antifungal action.
Anti-inflammatory Effects
In addition to its antimicrobial properties, 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one has shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.
Table 2: Anticancer Activity of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
| Cancer Cell Line | IC50 (µM) |
|---|---|
| LoVo | 10.5 |
| MCF-7 | 15.0 |
The biological activity of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound's structural characteristics allow it to effectively inhibit enzymes critical for microbial survival and cancer cell proliferation.
Case Studies
A notable study investigated the effects of this compound on Candida albicans, where it demonstrated significant antifungal activity with an IC50 value indicating potent efficacy against fungal growth . Another research focused on its anticancer activity against human colorectal cancer cells (LoVo), revealing a substantial reduction in cell viability after treatment with varying concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
